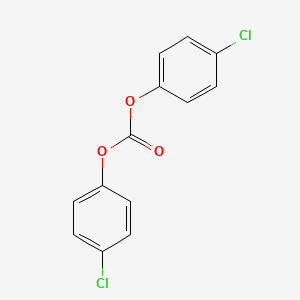

Bis(4-chlorophenyl) carbonate

Description

Overview of Carbonate Ester Functionality in Advanced Organic Synthesis

Carbonate esters, characterized by a carbonyl group flanked by two alkoxy or aryloxy groups, are a versatile class of organic compounds. wikipedia.org Their general structure, R−O−C(=O)−O−R′, gives rise to a planar OC(OC)2 core, which imparts rigidity to the molecule. wikipedia.org This structural feature, along with the reactivity of the carbonyl group, makes carbonate esters valuable intermediates and reagents in advanced organic synthesis. wikipedia.orgiranchembook.ir They participate in a variety of chemical transformations, including transesterification, which allows for the conversion of one carbonate ester to another. wikipedia.org This reactivity is particularly useful in polymer chemistry, where diaryl carbonates like diphenyl carbonate are used as monomers for the production of polycarbonates, a class of strong, transparent thermoplastics. wikipedia.orggoogle.com Furthermore, smaller carbonate esters such as dimethyl carbonate are employed as environmentally benign solvents and methylating agents. wikipedia.orgfrontiersin.org The diverse applications of carbonate esters underscore their importance in contemporary chemical research and industry. uj.ac.zarsc.org

Historical Context of Diaryl Carbonate Chemical Research

The synthesis of diaryl carbonates has historically been dominated by the phosgenation process, which involves the reaction of a phenol (B47542) with the highly toxic gas phosgene (B1210022). google.comrsc.org This method, while effective, poses significant safety and environmental challenges, leading to the development of alternative, "phosgeneless" synthetic routes. rsc.orgacs.org One such alternative is the oxidative carbonylation of phenols, which utilizes carbon monoxide and an oxidizing agent in the presence of a catalyst. wikipedia.org Another approach involves the transesterification of a dialkyl carbonate with an aryl alcohol. wikipedia.org These developments reflect a broader trend in chemical research towards greener and more sustainable synthetic methodologies. frontiersin.orgrsc.org The ongoing effort to refine and discover new methods for diaryl carbonate synthesis highlights the enduring importance of these compounds in both academic and industrial settings. google.comgoogle.com

Contemporary Research Landscape for Bis(4-chlorophenyl) Carbonate

This compound, a halogenated diaryl carbonate, is a subject of ongoing research due to its utility as a chemical intermediate. lookchem.com It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.com Research efforts are focused on developing efficient and environmentally friendly methods for its synthesis. One reported method involves the reaction of 4-chlorophenol (B41353) with 1,1'-carbonyldiimidazole. Another approach utilizes the reaction of 4-chlorophenyl chloroformate with 4-chlorophenol. lookchem.com The compound is also investigated for its potential applications in polymer science, analogous to other diaryl carbonates. For instance, it can be used in the synthesis of polycarbonates with specific properties imparted by the chlorine atoms, such as enhanced flame retardancy. lookchem.com

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature. lookchem.com Its chemical formula is C13H8Cl2O3, and it has a molecular weight of 283.10 g/mol . lookchem.com The compound is soluble in various organic solvents. lookchem.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H8Cl2O3 | lookchem.com |

| Molecular Weight | 283.10 g/mol | lookchem.com |

| Melting Point | 146-147 °C | koreascience.kr |

| Boiling Point | 368.1 °C at 760 mmHg | lookchem.commolbase.com |

| Density | 1.395 g/cm³ | lookchem.commolbase.com |

| Flash Point | 149.3 °C | lookchem.commolbase.com |

| Refractive Index | 1.595 | lookchem.commolbase.com |

| Appearance | White crystalline solid | lookchem.com |

Spectroscopic Data of this compound

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| Infrared (IR) | (KBr): 3102, 3077, 1769, 1491, 1289, 1264, 1089, 822, 783 cm⁻¹ | koreascience.kr |

| ¹H NMR | (300 MHz, CDCl₃) δ 7.20-7.23 (m, 4H), 7.37-7.40 (m, 4H) | koreascience.kr |

| ¹³C NMR | (75 MHz, CDCl₃) δ 122.2, 129.7, 131.9, 149.3, 151.5 | koreascience.kr |

| Mass Spectrometry (HRMS) | (EI) m/z: [M]⁺ calcd for C₁₃H₈Cl₂O₃: 281.9850; Found: 281.9851 | koreascience.kr |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2167-53-5 |

|---|---|

Molecular Formula |

C13H8Cl2O3 |

Molecular Weight |

283.10 g/mol |

IUPAC Name |

bis(4-chlorophenyl) carbonate |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |

InChI Key |

FSTRGOSTJXVFGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Chlorophenyl Carbonate and Analogous Diaryl Carbonates

Utilization of Triphosgene (B27547) Equivalents

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a solid and safer substitute for gaseous phosgene (B1210022). wikipedia.orgnih.gov It is stable up to 200°C and can be used as a source of phosgene in situ. wikipedia.org The synthesis of bis(4-chlorophenyl) carbonate using triphosgene follows a similar pathway to the phosgene-based method, reacting with 4-chlorophenol (B41353) in the presence of a base. Triphosgene offers advantages in terms of handling and safety, although it is more expensive and can be less reactive than phosgene, sometimes requiring higher reaction temperatures. google.com

Catalytic Approaches for Carbonate Formation

Catalytic methods that avoid phosgene altogether represent a significant advancement in sustainable chemistry. One such approach is the transesterification of a dialkyl carbonate, like dimethyl carbonate, with a phenol (B47542). mdpi.com This reaction is typically catalyzed by a variety of catalysts, including basic or acidic catalysts in either homogeneous or heterogeneous systems. uj.ac.za For the synthesis of diphenyl carbonate, various catalysts have been investigated, and this technology can be adapted for this compound. mdpi.com

Another innovative, phosgene-free route involves the reaction of carbon dioxide with epoxides to form cyclic carbonates, which can then be used in further reactions. wikipedia.org Additionally, methods using carbon tetrabromide as a catalyst for the O-tert-butoxycarbonylation of phenols have been developed, offering a metal-free alternative. organic-chemistry.org

Optimization of Reaction Conditions and Process Parameters for Bis 4 Chlorophenyl Carbonate Synthesis

Nucleophilic Acyl Substitution Pathways of Diaryl Carbonates

The reactivity of diaryl carbonates, including this compound, is dominated by nucleophilic acyl substitution at the carbonyl carbon. These reactions are fundamental to its application in synthesis, allowing for the formation of new carbonate esters, carbamates, and other derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which can proceed through different pathways depending on the nucleophile, solvent, and the specific substituents on the aryl groups.

Hydrolysis Mechanisms of this compound in Varied Aqueous Environments

In the presence of water, this compound undergoes hydrolysis to yield 4-chlorophenol and carbon dioxide. The mechanism of this reaction is analogous to that of other diaryl carbonates and can be catalyzed by acid or base.

Under neutral or acidic conditions, a water molecule acts as the nucleophile, attacking the carbonyl carbon. This process is generally slow but can be catalyzed. In alkaline environments, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, attacks the carbonyl carbon, leading to a significantly faster reaction rate. This base-catalyzed hydrolysis is considered a bimolecular acyl substitution (BAc2) mechanism. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a 4-chlorophenoxide leaving group.

The rate of hydrolysis is sensitive to the electronic properties of the substituents on the phenyl rings. For a series of symmetric substituted diaryl carbonates, electron-withdrawing groups increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the leaving phenoxide anion. mdpi.com The 4-chloro substituent on this compound is electron-withdrawing, which enhances its reactivity towards hydrolysis compared to unsubstituted diphenyl carbonate. nih.gov Studies on the hydrolysis of various diaryl carbonates have shown that the rates fit the Hammett equation, confirming that reactivity is governed by these polar effects. mdpi.com

Aminolysis Reactions: Mechanistic Insights and Kinetic Studies

The reaction of diaryl carbonates with amines, known as aminolysis, is a key process for the synthesis of carbamates. The mechanism of aminolysis can be complex, with the possibility of proceeding through either a concerted, single-step pathway or a stepwise pathway involving a tetrahedral intermediate.

The aminolysis of diaryl carbonates can occur via two primary mechanistic pathways:

Stepwise Mechanism: This pathway involves the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). This intermediate can then break down in a subsequent step to form the products. The reaction's rate-determining step can be either the formation of the T± intermediate or its breakdown. This is often observed in reactions with highly reactive amines or when the tetrahedral intermediate is relatively stable. wiley.comnih.gov The stability of the T± intermediate is a critical factor, influenced by the electronic nature of the nucleophile, the non-leaving group, and the leaving group. wiley.com

Concerted Mechanism: In this pathway, bond formation with the incoming amine and bond cleavage with the leaving phenoxide group occur simultaneously in a single transition state. There is no discrete intermediate. This mechanism is favored when the tetrahedral intermediate is too unstable to exist as a distinct species. wiley.com This is often the case for less basic amines or when the carbonate structure destabilizes the intermediate. nih.gov

Kinetic studies on asymmetric diaryl carbonates, such as 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) and 4-chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC), provide significant insight. The reaction of ClPNPC with a series of secondary alicyclic amines (SAA) proceeds through a stepwise mechanism, evidenced by a biphasic Brønsted-type plot. nih.gov In contrast, the reaction of ClPDNPC with the same amines follows a concerted mechanism, indicated by a linear Brønsted plot with a slope (β) of 0.44. nih.gov The stronger electron-withdrawing nature of the 2,4-dinitrophenoxy leaving group in ClPDNPC compared to the 4-nitrophenoxy group in ClPNPC destabilizes the potential tetrahedral intermediate, thus favoring the concerted pathway. nih.govnih.gov

The structure and basicity of the attacking amine play a pivotal role in the kinetics and mechanism of aminolysis. The Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the amine, is a powerful tool for mechanistic diagnosis.

Linear Brønsted Plots: A linear relationship with a Brønsted coefficient (βN) between 0.4 and 0.7 is often indicative of a concerted mechanism. wiley.com For instance, the anilinolysis of phenyl 2,4-dinitrophenyl carbonates shows linear plots with β values of 0.52-0.63, consistent with a concerted process. wiley.com

Biphasic (Curved) Brønsted Plots: A curved or biphasic plot suggests a stepwise mechanism with a change in the rate-determining step. At low amine basicity, the breakdown of the tetrahedral intermediate (T±) to products is fast, and the formation of T± is the rate-limiting step (characterized by a small β value, e.g., β₁ = 0.2). As the amine basicity increases, the formation of T± becomes faster, and its breakdown becomes the rate-limiting step (characterized by a large β value, e.g., β₂ = 0.9). nih.gov

The reaction of 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) with secondary alicyclic amines (SAA) in 44 wt % ethanol-water provides a clear example of a biphasic plot, with β₁ = 0.2 at high pKa and β₂ = 0.9 at low pKa, centered at a pKa⁰ of 10.6. nih.gov This demonstrates a shift in the rate-determining step from formation to breakdown of the tetrahedral intermediate as the amine becomes less basic.

Table 1: Brønsted βN Values for the Aminolysis of Various Diaryl Carbonates An interactive data table. Click on headers to sort.

| Substrate | Amine Series | Solvent | Brønsted βN | Mechanism | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Secondary Alicyclic Amines | 44 wt% EtOH-H₂O | β₁=0.2, β₂=0.9 (biphasic) | Stepwise | nih.gov |

| 4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Quinuclidines | 44 wt% EtOH-H₂O | 0.87 (linear) | Stepwise | nih.gov |

| 4-Chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC) | Secondary Alicyclic Amines | 44 wt% EtOH-H₂O | 0.44 (linear) | Concerted | nih.gov |

| 4-Chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC) | Anilines | 44 wt% EtOH-H₂O | 0.66 (linear) | Borderline/Concerted | nih.gov |

The choice of solvent can profoundly influence the rates and mechanisms of diaryl carbonate reactions by differentially solvating the reactants, transition states, and intermediates. weebly.com In the context of aminolysis, solvent properties like polarity, hydrogen-bonding ability, and basicity are particularly important. researchgate.netcdnsciencepub.com

Kinetic studies comparing reactions in different media reveal significant solvent effects. For example, the aminolysis of some esters is much slower in aprotic polar solvents like acetonitrile (B52724) (MeCN) than in water, even though the amines are more basic in MeCN. scispace.com This highlights the crucial role of the solvent in stabilizing charged intermediates.

A key finding is that changing the solvent from pure water to aqueous ethanol (B145695) can destabilize the zwitterionic tetrahedral intermediate (T±). nih.gov This destabilization can favor a shift from a stepwise mechanism towards a concerted one. The study on the aminolysis of 4-chlorophenyl 2,4-dinitrophenyl carbonate (ClPDNPC) in 44 wt% ethanol-water suggests that the change from a more polar aqueous environment destabilizes the charged intermediate, making the concerted pathway more favorable. nih.govscispace.com Therefore, in reactions of this compound, moving to less polar or aprotic solvents would likely disfavor the formation of a stable tetrahedral intermediate, promoting a more concerted character for the aminolysis reaction.

Transesterification Reactions of this compound

This compound can undergo transesterification with alcohols or phenols to produce different carbonate esters. This reaction involves the substitution of one of the 4-chlorophenoxy groups with an incoming alcohol or phenol (B47542) moiety. The general reaction is an equilibrium process driven to completion by, for example, the removal of the more volatile alcohol or phenol byproduct.

The mechanism typically proceeds via a nucleophilic attack on the carbonyl carbon by an alcohol (alcoholysis) or a phenoxide ion (phenolysis). These reactions are often catalyzed by either a base or an acid. Base catalysis involves the deprotonation of the attacking alcohol to form a more nucleophilic alkoxide, which then attacks the carbonate.

Kinetic studies on the phenolysis of related asymmetric diaryl carbonates, such as 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC), with phenoxide anions in aqueous solution show that these reactions proceed through a concerted, one-step mechanism. nih.gov This is supported by linear Brønsted-type plots. The reactivity is enhanced by electron-withdrawing groups on the non-leaving group; for instance, 4-chloro derivatives are more reactive than the corresponding 4-methyl derivatives because the chloro-substituent makes the carbonyl carbon more electrophilic. nih.gov

In industrial settings, transesterification is a key method for producing various polycarbonates and diaryl carbonates. google.com For example, diphenyl carbonate can be reacted with 4-chlorophenol under basic conditions to produce this compound. Catalysts, including metal-containing compounds, are often employed to facilitate these reactions. google.com

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-Chlorophenol | - |

| Carbon dioxide | - |

| Diphenyl carbonate | DPC |

| 4-Chlorophenyl 4-nitrophenyl carbonate | ClPNPC |

| 4-Chlorophenyl 2,4-dinitrophenyl carbonate | ClPDNPC |

| Phenyl 2,4-dinitrophenyl carbonate | - |

| 4-Methylphenyl 4-nitrophenyl carbonate | MPNPC |

| Quinuclidine | QUIN |

| Aniline | - |

| Acetonitrile | MeCN |

| Ethanol | EtOH |

Decarboxylation and Thermally Induced Transformation Pathways of Carbonatestum.de

The thermal decomposition of diaryl carbonates, such as this compound, is a significant area of study, revealing pathways to valuable chemical intermediates. The primary transformation observed upon heating this compound is decarboxylation, leading to the formation of a diaryl ether and carbon dioxide. This process is analogous to the thermal degradation observed in other aromatic carbonates and polycarbonates, where the carbonate linkage is cleaved at elevated temperatures. marquette.edu

Detailed research into the thermal degradation of the parent compound, diphenyl carbonate, has shown that the process is not a simple fragmentation. Instead, it is suggested to proceed through a complex mechanism initiated by an intramolecular rearrangement. rsc.org This rearrangement is thought to form a 2-phenoxybenzoic acid intermediate, which subsequently undergoes various competing reactions, including decarboxylation, to yield products like xanthone, phenol, and carbon dioxide. rsc.org

For this compound, the principal thermally induced transformation is the loss of carbon dioxide (CO₂) to form 4,4'-dichlorodiphenyl ether. This reaction can be facilitated by catalysts, such as potassium carbonate, which aid in the decarboxylation process. The presence of electron-withdrawing chloro-substituents on the phenyl rings influences the reactivity of the molecule compared to unsubstituted diphenyl carbonate. These substituents increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack or rearrangement. nih.gov

The kinetics of the thermal decomposition of many carbonates can be described as a first-order reaction. cdnsciencepub.com While specific kinetic parameters for this compound are not extensively documented in dedicated studies, analysis of related compounds provides significant insight. For instance, studies on the thermal decomposition of t-butyl N-arylcarbamates, which also decompose to release CO₂, show a clear dependence on the electronic nature of the aromatic substituents. cdnsciencepub.com A Hammett plot for this series reveals that electron-withdrawing groups accelerate the rate of decomposition. cdnsciencepub.com This suggests that the chloro-substituents in this compound would likely increase its decomposition rate relative to diphenyl carbonate under similar conditions.

The study of thermal decomposition kinetics for carbonates is often performed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). csu.edu.cnmdpi.com These methods allow for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) by analyzing the mass loss of the sample as a function of temperature at various heating rates. csu.edu.cnmdpi.com The data can then be fitted to different solid-state reaction models (e.g., Avrami-Erofeev, contracting sphere/cylinder) to elucidate the most probable reaction mechanism. csu.edu.cn

The table below summarizes the major products identified from the thermal decomposition of diphenyl carbonate and the primary product from this compound.

Table 1: Major Thermal Decomposition Products of Selected Diaryl Carbonates

| Starting Carbonate | Major Decomposition Products |

| Diphenyl carbonate | Xanthone, Phenol, Carbon dioxide, Diphenyl ether rsc.org |

| This compound | 4,4'-Dichlorodiphenyl ether, Carbon dioxide |

Note: This table is interactive and allows for sorting and filtering of the data.

To illustrate the influence of substituents on decomposition kinetics, the following table presents data from a study on the thermal decomposition of substituted t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C. This serves as an analogy for the expected kinetic behavior of substituted diaryl carbonates.

Table 2: Representative First-Order Rate Constants for the Thermal Decomposition of Substituted t-Butyl N-Arylcarbamates at 177.5 °C cdnsciencepub.com

| Substituent (on Phenyl Ring) | Rate Constant (k x 10⁵ s⁻¹) | Relative Rate |

| p-CH₃O | 1.83 | 0.44 |

| p-CH₃ | 2.83 | 0.68 |

| H | 4.17 | 1.00 |

| p-Cl | 7.17 | 1.72 |

| m-Cl | 8.83 | 2.12 |

| m-NO₂ | 21.7 | 5.20 |

Note: This table is based on data for t-butyl N-arylcarbamates and is presented as a kinetic analogy for the effect of substituents on the thermal decomposition of aromatic carbonates. The data illustrates that electron-withdrawing groups (like -Cl and -NO₂) increase the rate of decomposition.

Computational Chemistry and Theoretical Investigations of Bis 4 Chlorophenyl Carbonate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of bis(4-chlorophenyl) carbonate. crimsonpublishers.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which various properties can be derived. mdpi.com

DFT studies can accurately predict the three-dimensional geometry of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated. The energies of these frontier orbitals are crucial for understanding chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity, as it indicates that the molecule can be more easily excited. dntb.gov.ua This energy gap helps explain the charge transfer that occurs during chemical reactions. dntb.gov.ua

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). crimsonpublishers.com For this compound, the carbonyl carbon of the carbonate group is expected to be highly electron-deficient and thus susceptible to nucleophilic attack, a key aspect of its reaction mechanism.

A range of quantum chemical descriptors can be computed to quantify the molecule's reactivity. crimsonpublishers.com These descriptors, derived from the energies of the frontier orbitals, provide a theoretical basis for predicting how the molecule will behave in different chemical environments. crimsonpublishers.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: The following values are illustrative, based on typical results for similar aromatic compounds, as specific published data for this compound is limited.)

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -7.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.0 to 5.5 eV |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. | 4.0 to 4.5 eV |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | 2.5 to 2.75 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 to 2.5 D |

These theoretical calculations are also valuable for validating experimental data. For instance, predicted NMR chemical shifts from DFT simulations can be cross-referenced with experimental spectra to confirm the purity and structure of the synthesized compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mun.ca For this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, whether in a solvent or in the solid state. biointerfaceresearch.comsemanticscholar.org

Conformational analysis is essential because a molecule's shape influences its physical properties and biological activity. mun.ca MD simulations can explore the potential energy surface of this compound to identify its most stable, low-energy conformations. mun.ca This involves simulating the rotation around the single bonds, particularly the C-O bonds linking the phenyl rings to the carbonate group. The simulations reveal the preferred spatial arrangement of the two chlorophenyl groups relative to each other, which can range from extended to more compact, folded structures.

Table 2: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Note: This table represents a plausible breakdown of intermolecular interactions for a crystal of this compound based on analyses of similar chloro-aromatic compounds.)

| Intermolecular Contact Type | Description | Estimated Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | 40 - 50% |

| Cl···H / H···Cl | Interactions between chlorine and hydrogen atoms. | 20 - 25% |

| O···H / H···O | Weak hydrogen bonds involving carbonate oxygens and phenyl hydrogens. | 15 - 20% |

| C···H / H···C | Interactions involving aromatic carbons and hydrogens. | 5 - 10% |

| Cl···O / O···Cl | Halogen bonding between chlorine and carbonate oxygen atoms. | 3 - 5% |

| Cl···Cl | Interactions between chlorine atoms on neighboring molecules. | < 2% |

| C···C | Contacts indicative of π-π stacking between phenyl rings. | < 2% |

By simulating these interactions, researchers can understand material properties like solubility and melting point and predict how the molecule might interact with biological targets or other chemicals in a mixture.

Prediction of Bond Dissociation Energies and Thermal Decomposition Pathways

Theoretical chemistry plays a crucial role in predicting the thermal stability of this compound by calculating Bond Dissociation Energies (BDEs) and modeling its decomposition pathways. The BDE is the energy required to break a specific bond homolytically, and it is a direct indicator of the bond's strength. ucsb.edunasa.gov By calculating the BDE for every bond in the molecule, chemists can identify the weakest links that are most likely to break first upon heating. marquette.edu

In this compound, the most probable points of initial cleavage are the ester (O-CO) bonds and the aryl-oxygen (Ar-O) bonds of the carbonate linkage, as well as the carbon-chlorine (C-Cl) bonds on the phenyl rings. Computational models can predict these energies with reasonable accuracy. researchgate.net

Once the weakest bonds are identified, theoretical modeling can be used to explore the subsequent reaction pathways. The thermal decomposition of aromatic carbonates often proceeds through complex mechanisms. acs.org For example, the initial cleavage of a C-O bond could lead to the formation of radical species. These highly reactive intermediates can then undergo a series of further reactions, such as:

Decarboxylation : The loss of a carbon dioxide (CO₂) molecule is a common pathway for carbonates, leading to the formation of an ether linkage between the two phenyl rings. acs.org

Radical Recombination : Radicals can recombine to form various oligomeric products.

Chain Scission : Cleavage of the bonds connecting the phenyl rings to the carbonate group can release 4-chlorophenol (B41353) or related species.

Computational methods can map out the potential energy surface for these decomposition reactions, identifying the most energetically favorable pathways and the products that are most likely to be formed. chemrxiv.org This information is vital for understanding the thermal stability of the compound and predicting its degradation products under high-temperature conditions.

| Bond | Bond Type | Typical BDE (kJ/mol) | Implication for Decomposition |

| C-O (in ester) | Carbonyl-Oxygen Single Bond | ~335 | A likely point of initial cleavage. |

| C=O (in carbonate) | Carbonyl Double Bond | ~732 | Very strong; unlikely to be the initial break. |

| Ar-O | Aromatic Carbon-Oxygen Bond | ~381 | Stronger than the ester C-O, but still a potential cleavage site. |

| Ar-Cl | Aromatic Carbon-Chlorine Bond | ~397 | A relatively strong bond, but can be cleaved at high temperatures. |

| Ar C-C | Carbon-Carbon Bond in Phenyl Ring | ~418 | Very stable; ring fragmentation is less likely. |

| Ar C-H | Aromatic Carbon-Hydrogen Bond | ~431 | Very stable; not an initial decomposition site. |

Theoretical Modeling of Reaction Transition States and Energy Profiles

Theoretical modeling allows for the detailed investigation of reaction mechanisms by identifying the transition states and calculating the complete energy profile of a chemical reaction. chemrxiv.org A transition state is the highest energy point along the reaction coordinate, representing the "peak" of the energy barrier that must be overcome for reactants to be converted into products. researchgate.net

For reactions involving this compound, such as hydrolysis or aminolysis, computational chemists can model the entire process step-by-step. acs.org These reactions typically involve the nucleophilic attack on the electrophilic carbonyl carbon of the carbonate group. Using methods like DFT, a hypothetical reaction pathway can be constructed:

Reactant Complex : An initial complex forms between this compound and the nucleophile (e.g., a water molecule or an amine).

Transition State (TS) : As the nucleophile approaches the carbonyl carbon, a transition state is formed. In this high-energy structure, the new bond with the nucleophile is partially formed, and the C=O double bond is partially broken. beilstein-journals.org The geometry and energy of this fleeting structure can be precisely calculated.

Intermediate : The transition state collapses to a tetrahedral intermediate, a short-lived species where the carbonyl carbon is bonded to four other atoms.

Second Transition State and Products : The intermediate then breaks down, typically through another transition state, to expel a leaving group (4-chlorophenol) and form the final products.

The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea) of the reaction. researchgate.net A lower activation energy corresponds to a faster reaction rate. By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism for a given reaction. beilstein-journals.org

Table 4: Illustrative Reaction Energy Profile for Nucleophilic Attack on this compound (Note: The relative energies are hypothetical, based on general principles of carbonate reactivity, to illustrate a reaction profile.)

| Reaction Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate. | +15 to +25 |

| Tetrahedral Intermediate | Unstable intermediate species. | +5 to +10 |

| Transition State 2 (TS2) | Breakdown of the intermediate to release the leaving group. | +10 to +20 |

| Products | Final stable products. | < 0 (for a spontaneous reaction) |

This level of detailed mechanistic insight is invaluable for optimizing reaction conditions, designing new catalysts, and understanding the chemical behavior of this compound in various applications.

Advanced Analytical Techniques for Characterization and Impurity Profiling

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the qualitative analysis of Bis(4-chlorophenyl) carbonate, offering insights into its molecular structure and chemical bonding.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching of the carbonate group, typically observed in the region of 1780-1740 cm⁻¹. researchgate.net Additional key signals include the C-O stretching vibrations of the carbonate ester linkage. The presence of the para-substituted chlorophenyl rings gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is also expected to be present in the lower wavenumber region of the spectrum.

A summary of expected vibrational bands is presented in Table 1.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted FT-IR Peak (cm⁻¹) | Predicted Raman Peak (cm⁻¹) |

|---|---|---|---|

| Carbonate (C=O) | Asymmetric Stretch | Strong, 1780-1740 | Weak |

| Carbonate (O-C-O) | Symmetric Stretch | Strong | Strong, ~1100 |

| Aromatic (C-H) | Stretch | Medium, >3000 | Medium |

| Aromatic (C=C) | Stretch | Medium, 1600-1450 | Strong |

| Aryl-Cl (C-Cl) | Stretch | Strong, 1100-800 | Medium |

Note: These are predicted values based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple. The two para-substituted phenyl rings are chemically equivalent. The four aromatic protons on each ring are divided into two sets of magnetically non-equivalent protons. This results in two distinct signals, appearing as doublets, in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The coupling between adjacent protons on the aromatic ring gives rise to this splitting pattern. Aromatic protons on phenyl groups attached to electron-withdrawing groups, such as the carbonate linkage, typically appear in the range of δ 7.4-7.7 ppm. rasayanjournal.co.in

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include a resonance for the carbonate carbon (C=O), typically found in the downfield region of the spectrum. The aromatic carbons of the two equivalent phenyl rings would produce distinct signals. Due to symmetry, four signals are expected for the aromatic carbons: one for the carbon attached to the oxygen (ipso-carbon), one for the carbon attached to the chlorine, and two for the C-H carbons.

A summary of predicted NMR data is presented in Table 2.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic protons ortho to -OCOO- | ~7.3-7.5 | Doublet |

| ¹H | Aromatic protons ortho to -Cl | ~7.5-7.7 | Doublet |

| ¹³C | Carbonate Carbon (C=O) | ~150-160 | Singlet |

| ¹³C | Aromatic Carbon (C-O) | ~148-152 | Singlet |

| ¹³C | Aromatic Carbon (C-H) | ~120-135 | Singlet |

| ¹³C | Aromatic Carbon (C-Cl) | ~130-140 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separating and identifying the compound and its impurities.

The monoisotopic mass of this compound (C₁₃H₈Cl₂O₃) is 281.98505 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental formula. The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) provides a characteristic signature that aids in identification.

In fragmentation analysis (MS/MS), the molecular ion would be expected to undergo characteristic fragmentation, such as the loss of a 4-chlorophenoxy radical or the elimination of carbon dioxide. This fragmentation pattern provides further structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be used as an identification parameter. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 282.99233 |

| [M+Na]⁺ | 304.97427 |

| [M-H]⁻ | 280.97777 |

Data sourced from PubChem. uni.lu

Hyphenated techniques such as GC-MS are suitable for analyzing the compound and any volatile or semi-volatile impurities. nih.gov LC-MS is particularly useful for analyzing thermally labile impurities or those not amenable to GC.

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from impurities, reaction by-products, or starting materials, and for quantifying its purity.

HPLC and UHPLC are the primary techniques for the purity assessment and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for non-polar to moderately polar compounds. sielc.comsielc.com

A standard method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and water. sielc.com An acid, like phosphoric or formic acid, is often added to the mobile phase to improve peak shape. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the molecule are strong chromophores. UHPLC, which uses smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com

Table 4: Typical HPLC/UHPLC Method Parameters for Analysis of this compound Analogs

| Parameter | Typical Condition |

|---|---|

| Column | C18, Reverse-Phase |

| Mobile Phase | Acetonitrile / Water Gradient |

| Additive | Phosphoric Acid or Formic Acid |

| Detection | UV Spectroscopy |

| Application | Purity determination, quantification, impurity profiling |

These conditions are based on methods for structurally similar compounds. sielc.comsielc.com

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable components that may be present as impurities in this compound. This could include residual solvents from the synthesis or volatile by-products. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of these separated volatile components. ebi.ac.uk The choice of the GC column (e.g., a non-polar or mid-polar stationary phase) depends on the specific impurities being targeted.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin Layer Chromatography (TLC) is a cornerstone of analytical chemistry, prized for its simplicity, speed, and cost-effectiveness in monitoring the progress of chemical reactions and assessing the purity of compounds. sigmaaldrich.com This chromatographic technique is particularly well-suited for the qualitative analysis of this compound, offering a rapid means to visualize the consumption of reactants and the formation of the final product.

In a typical laboratory synthesis of this compound, which often involves the reaction of 4-chlorophenol (B41353) with a carbonylating agent such as triphosgene (B27547) in the presence of a base, TLC can be employed to track the conversion. patsnap.com Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The TLC plate, commonly coated with silica (B1680970) gel as the stationary phase, is then developed in a suitable mobile phase.

The choice of the mobile phase is critical for achieving a clear separation of the starting material (4-chlorophenol), the product (this compound), and any potential by-products. An exemplary mobile phase for this separation could be a mixture of hexane (B92381) and ethyl acetate. The polarity of this solvent system can be adjusted to optimize the separation, with the goal of having the product spot appear at a retention factor (Rf) of approximately 0.4 to 0.5 for clear visualization and separation from other components. chemistryhall.com

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. Once the starting material spot is no longer visible, the reaction is considered complete. For purity screening, a single spot corresponding to the Rf value of a pure reference standard of this compound indicates a high degree of purity. The presence of additional spots would signify the presence of impurities.

Interactive Data Table: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Sample Application | Capillary spotting of reaction mixture and reference standards |

| Development | In a closed chamber saturated with the mobile phase |

| Visualization | UV light (254 nm) or Potassium Permanganate (B83412) (KMnO4) stain |

| Expected Rf (Product) | ~0.4 - 0.5 |

| Expected Rf (Starting Material) | Lower or higher depending on relative polarity |

Impurity Profiling and Method Validation

Impurity profiling is a critical aspect of chemical analysis, particularly in the manufacturing of fine chemicals, as the presence of impurities can significantly impact the quality and properties of the final product. nih.gov Method validation ensures that the analytical procedures used for impurity profiling are suitable for their intended purpose, providing reliable and accurate results. europa.eu

Identification and Characterization of Process-Related Impurities

Process-related impurities in this compound are substances that are formed during the synthesis process. Their formation is often linked to the starting materials, intermediates, and reaction conditions. A common route for the synthesis of diaryl carbonates involves the use of a phosgene (B1210022) equivalent, such as triphosgene, reacting with the corresponding phenol (B47542). rsc.org

In the synthesis of this compound from 4-chlorophenol and triphosgene, several process-related impurities can be anticipated:

Unreacted 4-chlorophenol: Incomplete reaction can lead to the presence of the starting material in the final product.

4-chlorophenyl chloroformate: An intermediate in the reaction that may persist if the reaction does not go to completion.

Tris(4-chlorophenyl) phosphate: A potential by-product if a phosphorus-based coupling reagent is used.

Polycarbonates: Oligomeric species that can form under certain reaction conditions.

The identification and characterization of these potential impurities are typically carried out using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov HPLC can separate the impurities from the main compound, and subsequent analysis by MS provides information about their molecular weight and fragmentation patterns, aiding in their identification. researchgate.net NMR spectroscopy provides detailed structural information, confirming the identity of the impurities.

Interactive Data Table: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Potential Source | Analytical Identification Technique |

| 4-chlorophenol | Unreacted starting material | HPLC, GC-MS |

| 4-chlorophenyl chloroformate | Reaction intermediate | HPLC-MS |

| Isomeric By-products | Side reactions (e.g., ortho or meta substitution) | HPLC, NMR |

| Degradation Products | Instability under reaction or storage conditions | LC-MS |

Quantitative Determination of Impurity Levels and Detection Limits

Once the impurities have been identified, it is essential to quantify their levels in the final product. Validated analytical methods are required to ensure the accuracy and reliability of these quantitative measurements. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantitative analysis of impurities in organic compounds. researchgate.net

For the quantitative determination of impurities in this compound, a reversed-phase HPLC method would typically be developed. The method would be validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradants. europa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. ikev.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ikev.org

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of volatile impurities. researchgate.net The validation of a GC-MS method would follow similar principles to that of an HPLC method.

Interactive Data Table: Exemplary HPLC Method Validation Parameters for Impurity Quantification

| Validation Parameter | Acceptance Criteria (Illustrative) |

| Specificity | Baseline resolution between the main peak and impurity peaks |

| Linearity (R²) | ≥ 0.99 for each impurity |

| Range | From LOQ to 120% of the specification limit for each impurity |

| Accuracy (% Recovery) | 80-120% at different concentration levels |

| Precision (RSD) | ≤ 5% for repeatability and intermediate precision |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Applications in Advanced Materials Science and Polymer Chemistry

Precursor in Polycarbonate Synthesis.benchchem.com

Bis(4-chlorophenyl) carbonate is a key starting material in the production of specialized polycarbonates. Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. The inclusion of the chlorophenyl group from this compound can impart desirable characteristics to the resulting polymer, such as increased thermal stability.

Interfacial polymerization is a common method for synthesizing polycarbonates. epo.org This process typically involves the reaction of a dihydroxy compound, such as bisphenol A, dissolved in an aqueous caustic solution, with a carbonate precursor, like phosgene (B1210022) or a diaryl carbonate such as this compound, in a water-immiscible organic solvent. epo.orggoogle.comgoogleapis.com The reaction occurs at the interface between the two immiscible liquid phases. epo.org The use of this compound in this process can be advantageous due to its reactivity and the properties it imparts to the final polymer. google.com The process is often facilitated by a phase transfer catalyst and an amine catalyst to achieve high molecular weight polymers. epo.orggoogleapis.com

Table 1: Key Components in Interfacial Polymerization

| Component | Function | Example |

| Dihydroxy Compound | Monomer providing the diol unit | Bisphenol A (BPA) |

| Carbonate Precursor | Monomer providing the carbonate linkage | This compound, Phosgene |

| Aqueous Phase | Dissolves the dihydroxy compound salt | Caustic soda or potash solution |

| Organic Phase | Dissolves the carbonate precursor | Methylene chloride, Chlorobenzene |

| Catalyst | Accelerates the polymerization reaction | Triethylamine, Phase transfer catalysts |

This table outlines the fundamental components and their roles in the interfacial polymerization process for polycarbonate synthesis.

Melt transesterification is another significant industrial method for producing polycarbonates, often favored for being a phosgene-free process. epo.orgicevirtuallibrary.com This method involves the reaction of a dihydroxy compound with a diaryl carbonate, such as diphenyl carbonate or this compound, in a molten state at high temperatures (typically 180-310°C) and under vacuum. googleapis.comgoogle.comgccpo.org A transesterification catalyst is essential to drive the reaction. googleapis.com The process is usually carried out in a series of reactors to build up the polymer's molecular weight by removing the phenolic byproduct. gccpo.org this compound can be used as an "activated" diaryl carbonate, meaning it is more reactive than diphenyl carbonate, potentially allowing for lower reaction temperatures or shorter reaction times. epo.orggoogleapis.com

Research Findings: Studies have shown that the choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the properties of the resulting polycarbonate, including its molecular weight and the level of side products like Fries rearrangement products. googleapis.comresearchgate.net The use of specific catalysts, such as heterocyclic borate (B1201080) salts, has been shown to increase the rate of polymerization and lead to polycarbonates with higher molecular weights. google.com

Solid-state polymerization (SSP) presents an alternative to melt polymerization for achieving high molecular weight polycarbonates. google.comresearchgate.net This technique involves preparing a low molecular weight, partially crystalline prepolymer via a melt reaction. google.com This prepolymer, in solid form (e.g., powder or pellets), is then heated to a temperature below its melting point but above its glass transition temperature. google.comscribd.com Under these conditions, and typically under a vacuum or an inert gas flow, further polycondensation occurs, and volatile byproducts are removed, leading to an increase in the polymer's molecular weight. google.com SSP can be advantageous as it avoids the high temperatures and high melt viscosities associated with producing high molecular weight polymers directly from the melt phase. google.comscribd.com The process has been successfully applied to produce poly(bisphenol A carbonate) with high molecular weights. researchgate.net

The incorporation of this compound into the polymer backbone can enhance the thermal properties of the resulting polycarbonate. The chlorine atoms on the phenyl rings contribute to increased rigidity and intermolecular interactions, which can lead to a higher glass transition temperature (Tg) and improved thermal stability. Research has demonstrated that polycarbonates synthesized from this compound exhibit enhanced thermal stability compared to those made from other carbonates, making them suitable for applications requiring high-temperature resistance.

Role in the Development of Polymeric Coatings and Adhesives.google.com

The properties of this compound also make it a valuable component in the formulation of high-performance polymeric coatings and adhesives. Its ability to form strong and durable polymers contributes to coatings with enhanced durability and adhesives with superior bonding capabilities. The resulting polymers can exhibit good resistance to environmental factors, making them suitable for protective applications. The reactivity of the carbonate group allows for cross-linking reactions, which can further improve the mechanical properties and adhesion of the final coating or adhesive.

Integration into Novel Macromolecular Architectures and Functional Polymers

Beyond traditional linear polycarbonates, this compound can be utilized in the synthesis of more complex and functional polymer structures. The reactivity of the carbonate and the potential for modification of the chlorophenyl groups open avenues for creating novel macromolecular architectures. diva-portal.orgmdpi.com

Functional polymers are essential for a wide range of advanced applications. diva-portal.org The synthesis of such polymers often relies on monomers that either carry the desired functionality or can be modified after polymerization. diva-portal.org this compound can serve as a building block for such functional polymers. For instance, the chlorine atoms can be a site for post-polymerization modification through nucleophilic substitution reactions, allowing for the introduction of various functional groups. This can lead to polymers with tailored properties for specific applications, such as in drug delivery systems or advanced sensors.

Furthermore, the principles of polymer chemistry, such as ring-opening polymerization of cyclic monomers and controlled radical polymerization techniques like RAFT, can be combined with the chemistry of this compound to create complex architectures like star polymers, graft copolymers, and block copolymers. mdpi.comrsc.orgethernet.edu.et These architectures can lead to materials with unique self-assembly behaviors and advanced properties. mdpi.com

Catalytic Applications in Organic Transformations

While this compound is a valuable reagent in organic synthesis, particularly for the introduction of a carbonyl group or for the formation of other carbonates and carbamates, its direct application as a catalyst is not extensively documented in scientific literature. It is more frequently employed as a reactant in transformations that are facilitated by other catalytic systems or as a component within a catalyst composition.

This compound as a Catalyst or Catalyst Precursor

There is a scarcity of research that identifies this compound as a standalone catalyst for organic transformations. Its primary role is that of a stable and solid phosgene equivalent, which allows for safer handling in the synthesis of various compounds.

However, in the broader context of polymer chemistry, certain carbonate compounds are utilized in conjunction with primary catalyst systems. One such application is in Ziegler-Natta catalyst compositions for olefin polymerization, where this compound has been cited as a potential activity-limiting agent (ALA) google.com. In this role, it is not the primary catalyst but rather a modifier that helps to control the polymerization activity, particularly at higher temperatures google.com. This suggests a role in modulating the performance of a catalytic system rather than acting as the catalytic species itself.

The table below summarizes the context in which this compound is mentioned in relation to a catalytic system.

| Application Area | Role of this compound | Catalyst System | Primary Function |

| Olefin Polymerization | Activity-Limiting Agent (ALA) | Ziegler-Natta | To control and limit polymerization activity at elevated temperatures google.com. |

Role in Carbonate Coupling and Derivatization Reactions

This compound is intrinsically involved in carbonate coupling and derivatization reactions, primarily as a reactant that provides a carbonate moiety. These reactions are typically catalyzed by other substances, such as Lewis acids or bases.

One of the key reactions involving this compound is transesterification. This process is fundamental for the synthesis of other carbonate esters. For instance, the reaction of this compound with different alcohols can yield a variety of symmetrical or unsymmetrical carbonate esters . These reactions often require a catalyst to proceed efficiently. While this compound is a key reactant, the catalytic activity is provided by an external agent.

A notable example is the AlCl₃-catalyzed transesterification, which has been shown to be a high-yield method for producing other carbonates from this compound . The reaction involves the exchange of the 4-chlorophenyl groups with other alkoxy or aryloxy groups.

The table below outlines a catalyzed reaction where this compound acts as a reagent for carbonate derivatization.

| Reaction Type | Reactants | Catalyst | Product Type | Reported Yield |

| Transesterification | This compound, Alcohol/Phenol (B47542) | AlCl₃ | Various carbonate esters | 91-94% |

Furthermore, this compound is a crucial reagent in the synthesis of polycarbonates . In these polymerization reactions, it provides the carbonate linkages between monomer units. The polymerization process itself is typically catalyzed, often by bases or other transesterification catalysts.

In essence, the role of this compound in carbonate coupling and derivatization is that of a key building block rather than a catalyst. It provides the necessary carbonate functionality for the synthesis of more complex molecules and polymers, with the coupling and derivatization reactions themselves being promoted by other catalytic species.

Environmental Degradation Pathways of Bis 4 Chlorophenyl Carbonate

Abiotic Hydrolytic Stability and Transformation Mechanisms

The hydrolysis of diaryl carbonates like Bis(4-chlorophenyl) carbonate is a key abiotic degradation pathway. The rate and mechanism of this process are significantly influenced by the pH of the aqueous solution. mdpi.com Generally, carbonate ester hydrolysis can be catalyzed by acids, bases, or occur neutrally in water. mdpi.com

The stability of carbonate esters in aqueous solutions can vary widely, with half-lives ranging from hours to several months, depending on the molecular structure and pH. mdpi.com For carbonate hydrolysis in general, the transformation rate is typically slow at acidic and neutral pH but increases significantly under basic conditions. epa.gov

Mechanism of Hydrolysis:

The hydrolysis of diaryl carbonates typically proceeds through a two-step process, especially under basic conditions. mdpi.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the carbonate.

Formation of Intermediate and Products: This attack leads to the formation of an unstable intermediate which then breaks down. In the case of diaryl carbonates, this cleavage is suggested to be extremely fast, yielding a phenolate (B1203915) anion and a monophenyl carbonate anion. mdpi.com The monophenyl carbonate anion would then rapidly decompose to another phenolate anion and carbon dioxide.

For this compound, the hydrolysis reaction would proceed as follows:

this compound reacts with water to yield two molecules of 4-chlorophenol (B41353) and one molecule of carbonic acid, which subsequently decomposes to carbon dioxide and water. The electron-withdrawing nature of the chlorine atoms on the phenyl rings likely influences the susceptibility of the carbonyl carbon to nucleophilic attack.

The following table summarizes the general reactivity of carbonate esters under different pH conditions.

Table 1: General Hydrolytic Reactivity of Carbonate Esters vs. pH

| pH Condition | Relative Rate of Hydrolysis | Predominant Mechanism |

|---|---|---|

| Acidic (pH < 5) | Slow | Specific acid catalysis |

| Neutral (pH ~7) | Slow to Moderate | Water-catalyzed (neutral) hydrolysis |

| Basic (pH > 9) | Fast | Specific base catalysis (hydroxide ion attack) |

This table provides a generalized ranking based on typical carbonate ester behavior. Specific rates for this compound may vary. epa.gov

Photolytic Degradation Processes of Diaryl Carbonates

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds. acs.org Photodegradation can occur through two primary mechanisms:

Direct Photolysis: The compound itself absorbs light, leading to an excited state that undergoes transformation. researchgate.net

Indirect (or Photosensitized) Photolysis: Other substances in the environment, known as photosensitizers (like dissolved organic matter), absorb light and transfer the energy to the target compound, causing its degradation. acs.org

For aromatic compounds like diaryl carbonates, the absorption of UV radiation can excite the molecule, leading to bond cleavage. In the case of this compound, the C–O bond of the carbonate linkage is a likely site for photolytic cleavage. This can lead to the formation of radical species. acs.org

The photolysis of diaryl ethers, which share structural similarities, has been shown to proceed via a single electron transfer process when catalyzed, generating radical cations that lead to bond cleavage. acs.org A similar mechanism could be plausible for diaryl carbonates. The degradation of other chlorinated aromatic compounds, such as p,p'-DDT, can also be enhanced by photocatalytic processes, for instance, in the presence of titanium dioxide (TiO₂), which generates highly reactive hydroxyl radicals. uc.pt

Potential photolytic degradation products of this compound could include 4-chlorophenol and its subsequent photo-oxidation products. The process is complex and can be influenced by the presence of other substances in the water that can act as photosensitizers or quenchers.

Exploration of Potential Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. mdpi.com This is a crucial pathway for the removal of many organic pollutants from the environment. nih.gov

While specific studies on the microbial degradation of this compound are not extensively documented, the degradation of related aromatic and chlorinated compounds provides insight into potential pathways. Microorganisms have evolved diverse strategies to break down stable aromatic rings. nih.govunesp.br

Potential Microbial Degradation Mechanisms:

Initial Hydrolysis: Microorganisms may produce enzymes, such as esterases or lipases, that can hydrolyze the carbonate ester bond of this compound. This would be an initial step, breaking the molecule into 4-chlorophenol and carbon dioxide.

Degradation of 4-chlorophenol: The resulting 4-chlorophenol is a well-studied chlorinated aromatic compound. Various bacteria have been shown to degrade chlorophenols. The aerobic degradation pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by dioxygenase enzymes.

Reductive Dechlorination: Under anaerobic conditions, a common pathway for the degradation of chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade the structurally related and highly persistent pesticide DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane]. nih.gov The degradation pathway involved the formation of several intermediates, including 4,4'-dichlorobenzophenone (B107185) (DBP), indicating the fungus's ability to metabolize complex chlorinated aromatic structures. nih.gov It is plausible that similar enzymatic systems could act on this compound.

Furthermore, bacteria from genera like Pseudomonas and Bacillus are known for their ability to degrade a wide range of aromatic compounds, including pollutants. mdpi.comresearchgate.net Some bacterial communities have been identified that can degrade chloroaromatic compounds by first dechlorinating them. iaea.org The presence of microorganisms in carbonate-rich environments has also been linked to the degradation of hydrocarbons, suggesting that microbial communities can adapt to metabolize compounds in such matrices. scielo.brpnas.org

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies for Bis(4-chlorophenyl) Carbonate

Future research is progressively moving towards the development of more sustainable and innovative methods for synthesizing this compound, aiming to replace hazardous reagents like phosgene (B1210022). researchgate.net A significant area of focus is the refinement of catalytic processes. While the traditional synthesis involves the reaction of 4-chlorophenol (B41353) with a phosgene derivative, researchers are exploring alternative carbon sources and more environmentally friendly catalysts.

One promising avenue is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), in transcarbonation reactions. rsc.orgacs.org This approach aligns with green chemistry principles by utilizing less toxic reagents. acs.orgnih.gov The development of efficient catalysts for these transesterification reactions is a key research objective. Another area of exploration is the direct synthesis from carbon dioxide (CO2) and 4-chlorophenol, although this route faces challenges due to the high stability of CO2. rsc.org Overcoming these thermodynamic hurdles through advanced catalyst design is a major goal. rsc.org

Furthermore, research into solvent-free reaction conditions or the use of green solvents like propylene (B89431) carbonate is gaining traction. specificpolymers.comacs.org The optimization of reaction parameters, including temperature, pressure, and catalyst loading, through statistical methods like factorial design, will be crucial for improving yield and scalability.

In-depth Exploration of Novel Reaction Pathways and Complex Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactions of this compound is essential for developing improved and novel chemical transformations. Future mechanistic studies will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways.

Isotopic labeling studies, for instance using ¹⁸O, can provide definitive evidence for proposed mechanisms, such as hydrolysis pathways. Kinetic studies, including the determination of reaction rate constants and the application of Hammett plots for substituted analogues, can offer insights into the electronic effects on reaction rates. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for mapping potential energy surfaces, identifying transition states, and predicting reaction intermediates. rsc.org These theoretical calculations, when validated by experimental data from techniques like in-situ FT-IR spectroscopy, can provide a comprehensive picture of the reaction mechanism. The study of radical-pair pathways and other non-traditional mechanisms, potentially promoted by additives, is also an emerging area of interest. nih.gov Research into the rearrangement reactions of related diaryl thioncarbonates can also provide valuable mechanistic insights. acs.org

Expansion of Advanced Applications in Specialty Polymers and Functional Materials

This compound serves as a valuable monomer and intermediate in the synthesis of specialty polymers and functional materials. lookchem.com Future research will focus on expanding its applications in high-performance materials. pageplace.de

A key application lies in the production of polycarbonates. google.com Research is ongoing to optimize the polycondensation reaction of this compound with various diols to produce polycarbonates with tailored properties, such as high thermal stability and specific optical characteristics. google.com The development of non-isocyanate polyurethanes (NIPUs) from cyclic carbonates is another significant area where derivatives of this compound could find application, offering a greener alternative to traditional polyurethanes. specificpolymers.comresearchgate.net

Furthermore, the reactivity of the carbonate group allows for its incorporation into other polymer backbones, leading to materials with enhanced properties. For instance, its use in creating durable coatings and adhesives is an area with potential for growth. The synthesis of functional materials, such as those with specific electronic or optical properties, by incorporating the this compound moiety is also a promising research direction. rsc.orgdergipark.org.tr

Synergistic Integration of Computational and Experimental Chemistry Approaches

The synergy between computational and experimental chemistry is poised to accelerate advancements in the field of this compound. mdpi.com This integrated approach allows for a more rational and efficient research process, from catalyst design to the prediction of material properties.

Computational modeling, using techniques like DFT and molecular dynamics, can be employed to screen potential catalysts for synthetic reactions, predicting their activity and selectivity before they are synthesized and tested in the lab. rsc.org This can significantly reduce the time and resources required for catalyst development. For example, quantum-chemical calculations can be used to assess the feasibility of different reaction pathways and to understand the role of solvents and other additives. rsc.org

In the realm of materials science, computational methods can predict the properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and optical properties. This allows for the in-silico design of materials with specific functionalities. Experimental validation of these computational predictions is crucial and can be achieved through various characterization techniques, including NMR, FT-IR, and thermal analysis. This iterative loop of prediction and validation is a powerful tool for scientific discovery.

Contributions to Green Chemistry Principles in Carbonate Synthesis and Utilization

The synthesis and application of this compound are increasingly being evaluated through the lens of green chemistry principles. msu.edu Future research will continue to prioritize the development of more sustainable processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. researchgate.netrsc.org

A major focus is the replacement of toxic reagents like phosgene with greener alternatives such as dimethyl carbonate or even carbon dioxide. researchgate.netrsc.orgfrontiersin.org The principle of atom economy, which aims to maximize the incorporation of all starting materials into the final product, is a key driver in the development of new synthetic routes. acs.org The use of catalytic processes, as opposed to stoichiometric reagents, is another important aspect of green chemistry, as it reduces waste and often allows for milder reaction conditions. nih.govmsu.edu

Q & A

Q. What are the standard synthetic routes for Bis(4-chlorophenyl) carbonate, and how can reaction parameters be systematically optimized?

this compound is typically synthesized via the reaction of 4-chlorophenol with phosgene derivatives (e.g., triphosgene) under controlled conditions. Optimization involves varying temperature (40–80°C), catalyst type (e.g., pyridine or DMAP), and solvent polarity (e.g., dichloromethane or THF). Use factorial design to evaluate interactions between variables (e.g., 2³ design for temperature, catalyst loading, and solvent ratio) . Characterization should include HPLC purity analysis (>97%) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm the absence of residual 4-chlorophenol or byproducts .

Q. How can researchers validate the purity of this compound, and what analytical contradictions might arise?

Purity validation requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques. Contradictions may arise if chlorinated byproducts (e.g., 2-bromo-4-chlorophenylacetic acid) co-elute during HPLC. Resolve discrepancies by:

- Cross-referencing NMR chemical shifts with computational predictions (e.g., DFT simulations).

- Using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 305.12) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : gloves (nitrile), goggles, and lab coats.

- Avoid inhalation of fine powders; work in a fume hood due to potential skin/eye irritation (Category 2 hazards) .

- Store at 0–6°C in airtight containers to prevent hydrolysis, as moisture may degrade the carbonate ester .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) simulations can map the energy barriers for nucleophilic attacks on the carbonate group. Integrate with kinetic Monte Carlo (kMC) models to predict regioselectivity in multi-step reactions (e.g., peptide coupling). Validate predictions experimentally via in situ FT-IR to track intermediate formation .

Q. What methodologies resolve contradictions between experimental and theoretical data in mechanistic studies of this compound reactions?

- Perform isotopic labeling (e.g., ¹⁸O tracing) to confirm hydrolysis pathways.

- Use multivariate regression analysis to correlate reaction variables (e.g., solvent polarity, temperature) with product distributions.

- Cross-validate with ab initio molecular dynamics (AIMD) simulations to identify transient intermediates not detected experimentally .

Q. How can factorial design improve the scalability of this compound derivatives for catalytic applications?

Apply a 3-factor Box-Behnken design to optimize:

Q. What interdisciplinary frameworks link this compound research to broader chemical reaction design?

Adopt the ICReDD methodology , which integrates:

- Computational screening of reaction networks.

- High-throughput experimentation (HTE) for rapid condition optimization.

- Machine learning to predict novel derivatives (e.g., dinaphtho-dioxaphosphepin analogs) .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Expected Value/Outcome | Reference |

|---|---|---|---|

| Purity | HPLC | >97.0% (λ = 254 nm) | |

| Molecular Weight | HRMS | 305.12 g/mol ([M+H]⁺) | |

| Thermal Stability | TGA/DSC | Decomposition >200°C |

Table 2: Factorial Design Variables for Reaction Optimization

| Variable | Range | Significance (p-value) |

|---|---|---|

| Temperature | 40–80°C | <0.05 |

| Catalyst Loading | 0.5–5 mol% | <0.01 |

| Solvent Polarity (ET₃₀) | 0.1–0.4 | <0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products